molecular formula C15H13F2NO3 B8350987 3,5-Difluoro-4-(4-methoxy-benzylamino)-benzoic acid

3,5-Difluoro-4-(4-methoxy-benzylamino)-benzoic acid

Cat. No. B8350987
M. Wt: 293.26 g/mol
InChI Key: BNCXHKFKVWHGES-UHFFFAOYSA-N
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Patent
US08022205B2

Procedure details

To 3,5-difluoro-4-(4-methoxy-benzylamino)-benzonitrile (26.2 g, 95.5 mmol) obtained in Step A, methanol (300 ml) and 5M-NaOH aqueous solution (150 ml) were added, followed by heating to reflux for 58 hours. The solvent was distilled off under reduced pressure, and dichloromethane (200 ml) was added, followed by extraction with 1M-NaOH aqueous solution (200 ml×3). To the aqueous layer, 6M−HCl aqueous solution was added to adjust the pH to 6, followed by extraction with ethyl acetate (300 ml×2). After the organic layer was dried over sodium sulfate, the solvent was distilled off under reduced pressure. The resulting solid was washed with n-hexane, and the desired compound was obtained as a colorless solid (25.6 g, 91%).
Quantity
26.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:20])[C:9]=1[NH:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1)[C:5]#N.[OH-:21].[Na+].C[OH:24]>>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:20])[C:9]=1[NH:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1)[C:5]([OH:24])=[O:21] |f:1.2|

Inputs

Step One
Name
Quantity
26.2 g
Type
reactant
Smiles
FC=1C=C(C#N)C=C(C1NCC1=CC=C(C=C1)OC)F
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 58 hours
Duration
58 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, and dichloromethane (200 ml)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 1M-NaOH aqueous solution (200 ml×3)
ADDITION
Type
ADDITION
Details
To the aqueous layer, 6M−HCl aqueous solution was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (300 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
The resulting solid was washed with n-hexane

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=C(C1NCC1=CC=C(C=C1)OC)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 25.6 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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